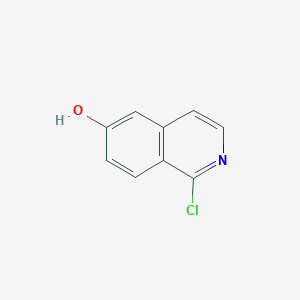

1-Chloroisoquinolin-6-OL

Description

Overview of Isoquinoline (B145761) Heterocycles in Medicinal and Chemical Sciences Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.org This structural motif is found in a vast array of naturally occurring and synthetic molecules with significant biological activities. solubilityofthings.comfiveable.me

The journey of isoquinoline research began with its initial isolation from coal tar in the late 19th century. numberanalytics.comwikipedia.org Since its discovery, the field has evolved from simple isolation and characterization to the development of sophisticated synthetic methodologies. numberanalytics.compnas.org Early research focused on understanding the fundamental properties and reactivity of the isoquinoline core. Over the decades, the discovery of numerous isoquinoline alkaloids in plants with potent pharmacological properties, such as morphine and papaverine, spurred intense investigation into their synthesis and biological functions. numberanalytics.comnih.gov This has led to the development of a rich and diverse chemistry around the isoquinoline framework, with continuous advancements in synthetic methods enabling the creation of complex and highly functionalized derivatives. harvard.edursc.org

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. rsc.orgnih.gov Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. numberanalytics.comnih.govnih.gov This broad range of biological activity has made isoquinolines a focal point in drug discovery and development. nih.govrsc.org Furthermore, their unique electronic and structural properties make them valuable in materials science, for example, in the creation of dyes and organic materials. wikipedia.orgpnas.org The ability to readily functionalize the isoquinoline ring at various positions allows chemists to fine-tune the properties of these molecules for specific applications. rsc.org

The Significance of Halogenated Isoquinolines in Synthetic and Applied Chemistry

The introduction of halogen atoms, such as chlorine, into the isoquinoline structure dramatically influences its chemical behavior and potential applications.

The presence of a chlorine atom on the isoquinoline ring system significantly alters its electronic properties and reactivity. The electronegative nature of chlorine can make the ring more susceptible to nucleophilic substitution reactions, a key transformation in the synthesis of more complex molecules. researchgate.netchemicalbook.com For instance, a chlorine atom at the C1 position can be readily displaced by various nucleophiles, providing a versatile handle for further chemical modification. nih.gov This reactivity is crucial for building a diverse library of isoquinoline derivatives for biological screening. frontiersin.org Halogenation can also impact the metabolic stability of a compound, which is a critical parameter in drug design. chemshuttle.com

Hydroxylated heterocyclic compounds, those bearing a hydroxyl (-OH) group, are of great interest in medicinal chemistry and drug development. nih.govijnrd.org The hydroxyl group can participate in hydrogen bonding, a key interaction in molecular recognition processes such as enzyme inhibition and receptor binding. ijnrd.org However, the presence of N-hydroxy groups within a heterocyclic ring has been a subject of caution due to potential metabolic instability. nih.gov Despite this, many bioactive heterocycles contain hydroxyl groups, and their role in modulating the pharmacological profile of a molecule is an active area of research. nih.gov

Research Focus on 1-Chloroisoquinolin-6-OL within the Broader Isoquinoline Landscape

The compound this compound, with its specific substitution pattern of a chlorine atom at the 1-position and a hydroxyl group at the 6-position, represents a unique intersection of the chemical properties discussed above. echemi.combldpharm.com The chlorine atom provides a reactive site for further synthetic transformations, while the hydroxyl group offers a point for potential biological interactions. This dual functionality makes this compound a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. Research on this specific compound and its analogs, such as 4-amino-1-chloroisoquinolin-6-ol and 1-chloroisoquinolin-4-ol, is driven by the desire to explore new chemical space and develop novel compounds with tailored properties for various applications, including medicinal chemistry and materials science. nih.govbiosynth.com The synthesis of such polysubstituted isoquinolines is an area of active investigation, with various methods being developed to achieve efficient and selective functionalization. pnas.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEBBLYVDQQABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850197-67-0 | |

| Record name | 1-chloro-2H-isoquinolin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloroisoquinolin 6 Ol and Its Precursors

Advanced Synthetic Routes to 1-Chloroisoquinolin-6-OL

Advanced synthetic routes to this compound necessitate precise control over the regioselectivity of halogenation and hydroxylation on the isoquinoline (B145761) core. Modern synthetic methods offer several strategic avenues to achieve this, moving beyond classical isoquinoline syntheses to more tailored and efficient approaches.

Strategic Approaches for Introducing Halogen and Hydroxyl Functionalities

The introduction of a chlorine atom at the C1 position and a hydroxyl group at the C6 position of the isoquinoline nucleus requires distinct chemical transformations. The disparate electronic nature of these positions—C1 being electron-deficient and C6 being part of the electron-rich benzene (B151609) ring—dictates the use of different strategic approaches.

The C1 position of isoquinoline is analogous to the alpha-position of pyridine (B92270) and is susceptible to nucleophilic substitution, particularly when the nitrogen atom is activated. A common and effective strategy for the regioselective chlorination at this position involves the use of isoquinoline N-oxides. The N-oxide functionality activates the C1 position towards chlorination by reagents such as phosphoryl chloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (Cl₃CCN).

The reaction with phosphoryl chloride is a well-established method for the conversion of isoquinoline N-oxides to 1-chloroisoquinolines. The mechanism involves the initial activation of the N-oxide by POCl₃, followed by the nucleophilic attack of a chloride ion at the C1 position. Subsequent elimination and rearomatization yield the 1-chloroisoquinoline (B32320).

A study on the regioselective chlorination of quinoline (B57606) and isoquinoline N-oxides highlighted the efficacy of using PPh₃/Cl₃CCN as a chlorinating system. This method proceeds under mild conditions and offers high regioselectivity for the C2 position in quinolines and, by analogy, the C1 position in isoquinolines, with good functional group tolerance. researchgate.net

Table 1: Comparison of Reagents for 1-Chlorination of Isoquinoline N-Oxides

| Reagent System | Typical Conditions | Advantages | Potential Limitations |

| POCl₃ | Neat or in a high-boiling solvent, reflux | Readily available, cost-effective | Harsh conditions, may not be suitable for sensitive substrates |

| PPh₃/Cl₃CCN | Organic solvent (e.g., CH₂Cl₂), room temp. | Mild reaction conditions, high selectivity | Stoichiometric phosphine (B1218219) oxide byproduct |

| (COCl)₂/Et₃N | CH₂Cl₂, 0 °C | Mild conditions | Requires careful handling of oxalyl chloride |

This table is a representation of common chlorination conditions and may require optimization for specific substrates.

Introducing a hydroxyl group at the C6 position of the isoquinoline ring is more challenging due to the need for regioselective C-H functionalization on the benzene portion of the heterocycle. Direct hydroxylation methods are often hampered by a lack of selectivity. A more controlled and widely applicable approach is the demethylation of a precursor 6-methoxyisoquinoline (B27300) derivative.

The synthesis of the target compound can, therefore, strategically start from 6-methoxyisoquinoline. After the introduction of the chlorine atom at the C1 position, the methoxy (B1213986) group at C6 can be cleaved to unveil the desired hydroxyl functionality. Reagents commonly employed for the demethylation of aryl methyl ethers include strong protic acids like HBr, or Lewis acids such as boron tribromide (BBr₃). BBr₃ is particularly effective and often used for cleaving aryl methyl ethers under relatively mild conditions. A patent for a related chemical synthesis demonstrates the use of aluminum chloride (AlCl₃) for the demethylation of a 1-chloro-6-methoxy-substituted naphthalene (B1677914) precursor, yielding the corresponding 6-hydroxy derivative. google.com This suggests a viable strategy for the final step in the synthesis of this compound.

Table 2: Reagents for the Demethylation of 6-Methoxyisoquinolines

| Reagent | Typical Conditions | Advantages | Potential Limitations |

| Boron Tribromide (BBr₃) | Dichloromethane, 0 °C to room temp. | High efficiency, mild conditions | Moisture sensitive, corrosive |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Cost-effective | Harsh conditions, potential for side reactions |

| Aluminum Chloride (AlCl₃) | Dichloromethane, elevated temp. | Effective Lewis acid | Stoichiometric amounts required, workup can be challenging |

This table is a representation of common demethylation conditions and may require optimization for specific substrates.

Multi-Step Synthesis from Readily Available Precursors

A robust synthesis of this compound is best achieved through a well-designed multi-step sequence that allows for the controlled and regioselective introduction of the required functional groups. A logical and promising pathway commences with a readily available substituted benzene derivative and constructs the isoquinoline core, followed by the necessary functional group manipulations.

A highly plausible synthetic route to this compound involves the use of 6-methoxyisoquinoline as a key intermediate. This precursor can be synthesized through various established methods, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from commercially available materials like 3-methoxyphenethylamine (B363911) or 3-methoxybenzaldehyde, respectively.

Once 6-methoxyisoquinoline is obtained, the synthetic sequence would proceed as follows:

N-Oxidation: The nitrogen atom of 6-methoxyisoquinoline is oxidized to form 6-methoxyisoquinoline N-oxide. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The presence of the N-oxide is crucial for the subsequent regioselective chlorination.

Chlorination at C1: The 6-methoxyisoquinoline N-oxide is then subjected to chlorination. As previously discussed, treatment with phosphoryl chloride (POCl₃) is a common and effective method to introduce a chlorine atom specifically at the C1 position, yielding 1-chloro-6-methoxyisoquinoline (B144245).

Demethylation: The final step is the conversion of the methoxy group at C6 to a hydroxyl group. This is accomplished by treating 1-chloro-6-methoxyisoquinoline with a demethylating agent such as boron tribromide (BBr₃) in an inert solvent like dichloromethane.

This multi-step approach offers excellent control over the regiochemistry at each step, making it a reliable strategy for the synthesis of this compound.

Table 3: Proposed Multi-Step Synthesis via 6-Methoxyisoquinoline N-Oxide

| Step | Transformation | Reagents and Conditions | Product |

| 1 | N-Oxidation of 6-methoxyisoquinoline | m-CPBA, CH₂Cl₂, room temp. | 6-Methoxyisoquinoline N-oxide |

| 2 | Chlorination of N-oxide | POCl₃, reflux | 1-Chloro-6-methoxyisoquinoline |

| 3 | Demethylation | BBr₃, CH₂Cl₂, 0 °C to room temp. | This compound |

This table outlines a proposed synthetic pathway; specific conditions would require experimental optimization.

Rhodium(III)-catalyzed cascade reactions involving arylimidates and diazo compounds have emerged as a modern method for the synthesis of substituted isoquinolines, particularly isoquinolin-3-ols. This reaction proceeds via C-H activation and offers a direct route to hydroxylated isoquinoline systems.

However, the existing literature on this methodology primarily reports the formation of isoquinolin-3-ols, where the hydroxyl group is introduced at the C3 position. The directing group on the arylimidate typically facilitates C-H activation at the ortho position, which, following the cascade reaction, leads to the formation of the heterocyclic ring with the hydroxyl group at C3.

The adaptation of this methodology for the synthesis of 6-hydroxyisoquinolines would be a significant extension of its utility but would require a fundamental redesign of the starting materials and the directing group strategy. It would necessitate a substrate that directs the initial C-H activation to the meta position of a substituent that ultimately becomes part of the newly formed pyridine ring of the isoquinoline. At present, there is no clear and direct precedent in the literature for adapting this specific cascade reaction to achieve 6-hydroxylation. Therefore, while being a powerful tool for the synthesis of 3-hydroxyisoquinolines, its application to the synthesis of this compound is not straightforward and remains an area for future research.

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals, offer powerful tools for the construction of the isoquinoline scaffold. These reactions are prized for their efficiency and ability to tolerate a wide range of functional groups, making them highly relevant for the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Their application is crucial for assembling functionalized heterocyclic systems, including the isoquinoline core. For a target molecule like this compound, these reactions could be employed to either construct the isoquinoline ring system from simpler precursors or to introduce specific substituents onto a pre-existing isoquinoline scaffold.

A common strategy involves the coupling of an ortho-haloaryl imine with a terminal acetylene, followed by a cyclization step. For instance, a tert-butylimine of an o-iodobenzaldehyde can be coupled with various terminal acetylenes using a palladium catalyst, followed by a copper-catalyzed cyclization to yield the isoquinoline product in excellent yields. nih.gov While direct synthesis of this compound via this method is not explicitly documented, the versatility of palladium catalysis allows for the use of highly functionalized starting materials, suggesting its applicability. The low reactivity of aryl chlorides, due to the strong C-Cl bond, historically posed a challenge; however, the development of advanced phosphine ligands has enabled the efficient coupling of even unactivated aryl chlorides. uwindsor.ca

Key palladium-catalyzed reactions relevant to the synthesis of isoquinoline precursors include the Suzuki-Miyaura, Sonogashira, and Heck couplings. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is particularly powerful for creating C-C bonds and has been used extensively in pharmaceutical manufacturing. mdpi.comsigmaaldrich.com The Sonogashira reaction provides a reliable method for coupling terminal alkynes with aryl or vinyl halides. sigmaaldrich.comrsc.org

Table 1: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Bond Formed | Relevance to Isoquinoline Synthesis |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., boronic acid) | Organohalide (Ar-Cl, Ar-Br) | Pd(0) complex + Phosphine Ligand (e.g., SPhos) + Base (e.g., K₃PO₄) | C-C | Arylation of the isoquinoline core or building aryl-substituted precursors. uwindsor.ca |

| Sonogashira Coupling | Terminal Alkyne | Organohalide (Ar-I, Ar-Br) | Pd(0) complex + Cu(I) salt + Amine Base | C(sp²)-C(sp) | Introducing alkynyl groups or constructing the isoquinoline ring via annulation of an alkyne. sigmaaldrich.comrsc.org |

| Heck Coupling | Alkene | Organohalide (Ar-I, Ar-Br) | Pd(0) complex + Base | C-C | Vinylation of the isoquinoline core or precursors. |

| Buchwald-Hartwig Amination | Amine | Organohalide (Ar-Cl, Ar-Br) | Pd(0) complex + Phosphine Ligand + Base | C-N | Formation of aminoisoquinolines or nitrogen-containing precursors. |

Rhodium(III)-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for synthesizing isoquinoline derivatives. mdpi.com This approach enables the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides. mdpi.com The general mechanism involves the use of a directing group on an aromatic substrate to guide the rhodium catalyst to a specific ortho C-H bond, which is then cleaved and coupled with an unsaturated partner, such as an alkyne or alkene, in an annulation reaction. rsc.orgorganic-chemistry.org

For example, hydroxyl-substituted benzaldimines have been shown to undergo Rh(III)-catalyzed C-H activation and annulation with alkynes to furnish mesoionic isoquinoline derivatives. mdpi.comrsc.org Similarly, arylhydrazines and benzimidates can serve as starting materials, coupling with internal alkynes or allyl carbonates to generate the isoquinoline skeleton. rsc.orggoogle.com These methods are notable for their high efficiency and mild reaction conditions. rsc.org The use of an internal oxidizing directing group, such as a hydrazone, can even allow the reaction to proceed without an external oxidant. researchgate.net

Table 2: Examples of Rhodium(III)-Catalyzed Isoquinoline Synthesis

| Aromatic Substrate | Directing Group | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|---|

| Benzaldimine | Imine | Internal Alkyne | [Cp*RhCl₂]₂ + AgSbF₆ | Forms mesoionic isoquinolines; uses oxygen as an internal anion source. mdpi.comrsc.org |

| Arylhydrazine | Hydrazine | Internal Alkyne | [Cp*RhCl₂]₂ | Proceeds under mild conditions in air; involves N-N bond cleavage. rsc.org |

| Benzimidate | Imidate | Allyl Carbonate | [Cp*RhCl₂]₂ + NaOAc | Cascade C-H activation/cyclization with liberation of H₂. google.com |

| N-methoxybenzamide | N-methoxy amide | Vinylene Carbonate | [Cp*RhCl₂]₂ | Environmentally friendly route performed in ethanol (B145695) at room temperature. researchgate.net |

These strategies could be adapted for the synthesis of this compound by selecting an appropriately substituted benzene derivative as the starting material, for example, a benzamide (B126) or benzaldimine bearing a hydroxyl or protected hydroxyl group (like methoxy) at the meta position relative to the directing group.

Green Chemistry Principles in this compound Synthesis Research

The integration of green chemistry principles into synthetic design is essential for developing sustainable chemical processes. chemimpex.com For a molecule like this compound, this involves creating protocols that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy.

A key focus of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. chemimpex.com In the context of isoquinoline synthesis, significant progress has been made in developing more environmentally benign protocols.

Benign Solvents: Traditional syntheses often rely on toxic, volatile organic solvents. Greener alternatives include the use of biomass-derived ethanol, which has been successfully employed in Rh(III)-catalyzed C-H activation reactions at room temperature. researchgate.net Polyethylene glycol (PEG-400) has also been used as a biodegradable and recyclable solvent for ruthenium-catalyzed isoquinoline synthesis. google.com

Recyclable Catalysts: The development of recyclable catalytic systems enhances sustainability. Homogeneous catalysts like a Ru(II)/PEG-400 system can be easily separated from the product and reused, reducing metal waste. google.com

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. chemimpex.com

Avoiding Hazardous Reagents: Modern catalytic methods often eliminate the need for harsh or stoichiometric oxidants. For instance, some Rh(III)-catalyzed reactions can proceed using air as the oxidant or employ an internal directing group that negates the need for an external one. rsc.orgresearchgate.net Solvent-free reactions, conducted at room temperature, represent another significant advancement in minimizing solvent waste.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. sigmaaldrich.com A reaction with high atom economy generates minimal waste, making it inherently more sustainable.

The atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 sigmaaldrich.com

Different reaction types exhibit inherently different levels of atom economy.

High Atom Economy Reactions: Addition, cycloaddition, and rearrangement reactions are highly desirable as they, in theory, can achieve 100% atom economy by incorporating all reactant atoms into the final product. The Rh(III)-catalyzed C-H activation and annulation strategies discussed previously are examples of reactions with high atom economy, as they construct the isoquinoline ring by adding reactants together with minimal byproduct formation. mdpi.comrsc.org

Low Atom Economy Reactions: Substitution and elimination reactions are often less efficient, as they inherently generate byproducts that are not part of the final product.

Table 3: Atom Economy of Common Reaction Types

| Reaction Type | General Scheme | Theoretical Atom Economy | Example Relevance |

|---|---|---|---|

| Addition/Annulation | A + B → C | 100% | Rh(III)-catalyzed C-H activation and cyclization for building the isoquinoline core. |

| Rearrangement | A → B | 100% | Isomerization reactions to form desired precursors. |

| Substitution | A-B + C → A-C + B | < 100% | Classical methods for introducing substituents onto an aromatic ring. |

| Elimination | A-B → A + B | < 100% | Dehydration or dehydrohalogenation steps in precursor synthesis. |

By focusing on catalytic approaches with high atom economy and employing green reaction conditions, the synthesis of this compound can be aligned with the principles of modern, sustainable chemistry.

Theoretical and Computational Investigations of 1 Chloroisoquinolin 6 Ol

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies use the principles of quantum mechanics to model molecules. For 1-Chloroisoquinolin-6-OL, these investigations would focus on solving the Schrödinger equation, or a simplified form of it, to determine the molecule's electronic distribution and energy levels. This provides foundational insights into its stability, geometry, and spectroscopic properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nsf.govdergipark.org.tr It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of relatively large molecules with considerable accuracy. uci.edu

For this compound, a DFT calculation would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.gov

A DFT analysis would reveal how the substituents—the electron-withdrawing chlorine atom at the C1 position and the electron-donating hydroxyl group at the C6 position—modulate the electron density distribution across the isoquinoline (B145761) ring system.

Illustrative Data from DFT Calculations The following table represents the type of data that would be generated from a DFT study on this compound, using a common functional like B3LYP with a basis set such as 6-311++G(d,p). The values are hypothetical.

| Parameter | Hypothetical Value | Significance for this compound |

| Total Energy (Hartree) | -975.12345 | Represents the molecule's ground state electronic energy; a measure of its thermodynamic stability. |

| HOMO Energy (eV) | -6.25 | Indicates the energy of the highest energy electrons; relates to its potential as an electron donor. |

| LUMO Energy (eV) | -1.89 | Indicates the energy of the lowest energy unoccupied orbital; relates to its potential as an electron acceptor. |

| HOMO-LUMO Gap (eV) | 4.36 | Correlates with chemical stability and reactivity; a larger gap implies higher stability. |

| Dipole Moment (Debye) | 2.58 | Quantifies the overall polarity of the molecule, arising from the electronegative Cl, O, and N atoms. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameterization. d-nb.info These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Configuration Interaction), solve the Schrödinger equation more rigorously than DFT, though often at a much higher computational cost. arxiv.org

An ab initio study of this compound would provide a highly accurate description of its molecular geometry and vibrational frequencies. researchgate.net Theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental data to confirm the molecular structure. Furthermore, these methods are valuable for calculating properties where DFT might be less reliable, such as in describing excited states or systems with significant electron correlation. nsf.gov For this compound, this could involve predicting its UV-Vis absorption spectrum or understanding its behavior upon photoexcitation.

Analysis of Chemical Reactivity and Site Selectivity

Computational methods are instrumental in predicting where and how a molecule is likely to react. For this compound, this involves identifying the atoms or regions most susceptible to electrophilic or nucleophilic attack.

Chemical reactivity can be quantified using a variety of descriptors derived from conceptual DFT. Global reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are calculated from the HOMO and LUMO energies. These provide a general overview of the molecule's reactivity.

Local reactivity descriptors, such as Fukui functions or a multiphilic descriptor, pinpoint specific reactive sites within the molecule. A multiphilic descriptor is designed to simultaneously identify the most likely sites for nucleophilic and electrophilic attack. This is achieved by analyzing the change in electron density when an electron is added to or removed from the molecule. For this compound, such an analysis would likely indicate that the nitrogen atom and the oxygen of the hydroxyl group are primary sites for electrophilic attack (protonation), while certain carbon atoms in the ring system, influenced by the chlorine atom, would be susceptible to nucleophilic attack.

Illustrative Table of Conceptual DFT Reactivity Descriptors This table shows representative global reactivity descriptors that would be calculated for this compound based on hypothetical HOMO and LUMO energies.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.25 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.89 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.18 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | 4.07 eV | The power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.80 eV | A measure of the molecule's electrophilic nature. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It provides an intuitive guide to the charge distribution and is highly effective for predicting reactive sites. mdpi.com The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface and computing the resulting energy of interaction.

The map is color-coded to indicate different potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These are sites susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would visualize the electron-rich areas around the nitrogen atom of the isoquinoline core and the oxygen atom of the hydroxyl group, marking them as likely centers for hydrogen bonding and electrophilic interactions. Conversely, electron-deficient regions, particularly near the hydrogen of the hydroxyl group and certain carbons influenced by the electronegative chlorine, would also be clearly identified. youtube.com

Aromaticity Analysis of the Isoquinoline Core in this compound

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. The isoquinoline core of this compound consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. Computational methods can quantify the degree of aromaticity in each of these rings.

Common computational indices for aromaticity include:

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system. For this compound, HOMA analysis would likely show that the benzene ring possesses a higher degree of aromaticity than the pyridine ring, a common feature in fused heteroaromatic systems. researchgate.net

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring (or just above it). A significant negative NICS value (e.g., NICS(1)zz < -5 ppm) is indicative of an aromatic ring current, while a positive value suggests anti-aromaticity. diva-portal.org This method would allow for a direct comparison of the magnetic properties of the two rings within the isoquinoline core.

Illustrative Aromaticity Indices The following table presents plausible HOMA and NICS values for the individual rings of this compound, demonstrating how these indices would quantify their respective aromatic characters.

| Ring System | Aromaticity Index | Hypothetical Value | Interpretation |

| Benzene Ring | HOMA | 0.95 | Highly aromatic, with significant bond length equalization. |

| Pyridine Ring | HOMA | 0.78 | Aromatic, but less so than the benzene ring due to the heteroatom. |

| Benzene Ring | NICS(1)zz (ppm) | -11.5 | Indicates a strong diatropic (aromatic) ring current. |

| Pyridine Ring | NICS(1)zz (ppm) | -8.2 | Indicates a diatropic ring current, but weaker than in the benzene ring. |

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. dtic.mil Theoretical calculations are instrumental in predicting the NLO properties of molecules, guiding the synthesis of new materials with desired characteristics.

The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A large value of β is a primary indicator of a molecule's potential for significant NLO activity.

Quantum chemical studies on 1-chloroisoquinoline (B32320) have shown that the presence of the electro-accepting chlorine atom and the nitrogen atom in the heterocyclic ring plays a vital role in the molecule's structural and electronic properties. researchgate.net These features are also critical for its NLO response. The first hyperpolarizability of 1-chloroisoquinoline was calculated, and its large value suggests that this class of compounds has promising NLO properties. researchgate.net

Table 2: Calculated First Hyperpolarizability of 1-Chloroisoquinoline

| Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | 1.7017 x 10⁻³⁰ esu |

The significant magnitude of the first hyperpolarizability for 1-chloroisoquinoline is a strong indication that the molecule possesses a substantial NLO response. researchgate.net This finding suggests that this compound, with its similar core structure, is also a promising candidate for applications in NLO materials. The large β value is often associated with intramolecular charge transfer, which is facilitated by the electronic asymmetry introduced by the heteroatoms and substituents on the isoquinoline framework.

Spectroscopic Characterization and Structural Elucidation Research

Vibrational Spectroscopy Studies of 1-Chloroisoquinolin-6-OL

No experimental or theoretical studies detailing the vibrational spectroscopy of this compound were found. Such studies are crucial for understanding the molecule's vibrational modes, which are determined by its unique structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

There is no available Fourier Transform Infrared (FT-IR) spectrum for this compound in the public record. An FT-IR analysis would typically identify the characteristic vibrational frequencies of its functional groups, such as the O-H stretch of the hydroxyl group, C-N stretching vibrations within the isoquinoline (B145761) ring, and the C-Cl stretch. Without experimental data, a data table of observed frequencies cannot be compiled.

Potential Energy Distribution Analysis

A Potential Energy Distribution (PED) analysis, which is a theoretical calculation used to assign vibrational frequencies to specific molecular motions, has not been performed for this compound. This type of analysis is dependent on prior FT-IR and FT-Raman data, which is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound is present in the searched scientific literature. NMR spectroscopy is essential for unequivocally determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Characterization

Specific ¹H (proton) NMR data for this compound is not available. A ¹H NMR spectrum would reveal the chemical shifts, splitting patterns, and integration of all hydrogen atoms in the molecule, providing critical information about their chemical environments and connectivity. Without this data, a table of proton chemical shifts cannot be generated.

¹³C NMR Spectroscopic Characterization

Detailed ¹³C NMR data for this compound is also unavailable. This analysis would identify the chemical shifts of each unique carbon atom in the molecule, confirming the carbon skeleton and the positions of the chloro and hydroxyl substituents on the isoquinoline ring. A data table of carbon chemical shifts cannot be provided.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When a molecule is introduced into a mass spectrometer, it is ionized and then breaks apart into characteristic fragment ions. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of these ions against their relative abundance.

For this compound, with a chemical formula of C₉H₆ClNO, the theoretical monoisotopic mass would be a key starting point for its mass spectrometric analysis. The molecular ion peak (M⁺) in the mass spectrum would correspond to this mass. However, no published mass spectrum for this compound could be located to confirm its molecular weight and detail its specific fragmentation pathways.

In the analysis of related isoquinoline compounds, fragmentation often involves the cleavage of the isoquinoline ring system and the loss of substituents. For a molecule like this compound, potential fragmentation could include the loss of a chlorine atom, a hydroxyl group, or cleavage of the heterocyclic ring. Without experimental data, any proposed fragmentation pattern remains purely theoretical.

Table 4.3.1: Theoretical Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆ClNO |

| Theoretical Monoisotopic Mass | Data not available |

| Major Fragment Ions (m/z) | Experimental data not available |

| Base Peak | Experimental data not available |

Advanced Spectroscopic Techniques for Elucidating Molecular Conformation

The successful application of this technique is contingent upon the ability to grow a suitable single crystal of the compound of interest. Despite searches for crystallographic studies on this compound, no data from such an analysis has been reported in publicly accessible crystallographic databases. Consequently, critical information regarding its solid-state structure, such as the crystal system, space group, and unit cell dimensions, remains unknown.

Table 4.4.1.1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

| Calculated Density | Data not available |

Reaction Mechanisms and Chemical Transformations of 1 Chloroisoquinolin 6 Ol

Mechanistic Studies of Nucleophilic Substitution Reactions

The C1 position of the isoquinoline (B145761) ring is highly susceptible to nucleophilic attack. This reactivity is a consequence of the electron-withdrawing effect of the ring nitrogen, which polarizes the C1-Cl bond and stabilizes the intermediate formed during the substitution process. Isoquinolines halogenated at the 1-position are particularly reactive towards nucleophilic aromatic substitution (SNAr) shahucollegelatur.org.in.

The chlorine atom at the C1 position of 1-Chloroisoquinolin-6-OL serves as a good leaving group, facilitating its replacement by a wide array of nucleophiles. The reaction proceeds via a well-established SNAr mechanism, which involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C1 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the chloride ion.

A variety of nucleophiles can be employed in this reaction, leading to a diverse set of 1-substituted-6-hydroxyisoquinoline derivatives. For example, 1,3-dichloroisoquinoline is known to be selectively substituted at the 1-position by methoxide shahucollegelatur.org.in. While specific studies on this compound are not extensively detailed in the available literature, its reactivity can be inferred from the behavior of analogous 1-chloroisoquinolines. These compounds readily undergo cross-coupling reactions, such as the Suzuki-Miyaura reaction with heteroaryl boronic acids, and can be used to prepare aminoisoquinolinylurea derivatives chemicalbook.comsigmaaldrich.com.

The table below summarizes representative nucleophilic substitution reactions expected for this compound based on the known reactivity of the 1-chloroisoquinoline (B32320) scaffold.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product | Product Class |

| Methoxide (CH₃O⁻) | Sodium Methoxide | 1-Methoxyisoquinolin-6-ol | Ether |

| Amine (R₂NH) | Ammonia, Alkylamines | 1-Amino-isoquinolin-6-ol | Amine |

| Hydrazide (NH₂NH₂) | Hydrazine | 1-Hydrazinylisoquinolin-6-ol | Hydrazine Derivative |

| Thiolate (RS⁻) | Sodium Thiophenoxide | 1-(Phenylthio)isoquinolin-6-ol | Thioether |

Hydroxyl Group Reactivity and Derivatization

The phenolic hydroxyl group at the C6 position is another key site for chemical modification. It can act as a nucleophile or be deprotonated to form a more potent phenoxide nucleophile, enabling reactions like esterification and etherification. The derivatization of hydroxyl groups is a common strategy in medicinal chemistry to modify a compound's physicochemical properties researchgate.netmdpi-res.commdpi.com.

Esterification: The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a classic method for this transformation masterorganicchemistry.commasterorganicchemistry.comyoutube.comkhanacademy.org. Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270), to achieve the same outcome under milder conditions.

Etherification: The synthesis of ethers from the 6-hydroxyl group is typically accomplished via the Williamson ether synthesis. This method involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether linkage.

The table below illustrates potential derivatization reactions at the 6-hydroxyl position.

| Reaction Type | Reagent | Catalyst/Base | Expected Product |

| Esterification | Acetic Anhydride | Pyridine | 1-Chloroisoquinolin-6-yl acetate |

| Esterification | Benzoyl Chloride | Pyridine | 1-Chloroisoquinolin-6-yl benzoate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | N/A | 1-Chloro-6-methoxyisoquinoline (B144245) |

| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | N/A | 6-(Benzyloxy)-1-chloroisoquinoline |

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) reactions typically occur on the electron-rich benzene (B151609) ring of the isoquinoline system rather than the electron-deficient pyridine ring shahucollegelatur.org.inwikipedia.orgdalalinstitute.com. The pyridine nitrogen deactivates its own ring towards electrophilic attack, an effect that is magnified under the acidic conditions often used for SEAr, which protonate the nitrogen wikipedia.org.

In this compound, the hydroxyl group at C6 is a powerful activating, ortho-, para-directing group. It strongly enhances the nucleophilicity of the benzene ring through resonance donation of its lone pair electrons. Consequently, electrophiles are directed to the positions ortho to the hydroxyl group, namely C5 and C7. The para-position (C8) is already substituted. Therefore, electrophilic substitution is expected to occur preferentially at the C5 and C7 positions. Common SEAr reactions include nitration, halogenation, and sulfonation masterorganicchemistry.combyjus.comyoutube.com.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound, a molecule with multiple distinct reactive sites wikipedia.org.

Nucleophilic Substitution: As discussed, these reactions are highly regioselective for the C1 position due to the activation provided by the ring nitrogen.

Hydroxyl Group Reactions: Esterification and etherification occur selectively at the C6-hydroxyl group, as it is the most nucleophilic oxygen in the molecule.

Electrophilic Aromatic Substitution: These reactions demonstrate regioselectivity for the electron-rich carbocyclic ring, with the C5 and C7 positions being the preferred sites of attack due to the strong directing effect of the C6-hydroxyl group.

Stereoselectivity is less commonly a factor in the fundamental reactions of the aromatic core itself, unless a chiral reagent or catalyst is used, or a new stereocenter is created on a substituent that is added to the ring.

Oxidation and Reduction Pathways of the Isoquinoline Scaffold

The isoquinoline ring system can undergo both oxidation and reduction, although these reactions can be complex and may affect multiple parts of the molecule.

Oxidation: The isoquinoline ring is generally resistant to oxidation, but under strong conditions, it can be cleaved. A milder oxidation targets the nitrogen atom. For instance, the reaction of 1-chloroisoquinoline with peracetic acid results in the formation of 1-chloroisoquinoline N-oxide acs.org. This transformation increases the electron deficiency of the pyridine ring and can alter its subsequent reactivity.

Reduction: The pyridine portion of the isoquinoline ring is more susceptible to reduction than the benzene portion. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) typically reduces the C=N and C=C bonds in the heterocyclic ring to yield a 1,2,3,4-tetrahydroisoquinoline derivative. Under more forcing conditions, the benzene ring can also be reduced. Additionally, the C1-Cl bond may be susceptible to reductive cleavage (hydrogenolysis) depending on the catalyst and conditions chosen.

Biological Activity and Pharmacological Research of 1 Chloroisoquinolin 6 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of 1-Chloroisoquinolin-6-OL Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For isoquinoline (B145761) derivatives, these studies have identified key structural modifications that enhance biological efficacy. nih.govnih.gov

Research into various isoquinoline analogs has demonstrated that specific substitutions can significantly influence their pharmacological activity.

Antimicrobial Activity : Studies on functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) have shown that chlorinated derivatives, such as chlorobenzoate esters, chlorophenylpropanoate esters, and chlorophenethyl carbamates, display the most potent antifungal activity. nih.gov Similarly, halogenated phenyl and phenethyl carbamate derivatives of THIQs exerted remarkable bactericidal activity. nih.gov This suggests that the chloro-substituent, a defining feature of this compound, is a critical component for antimicrobial efficacy. The addition of ester and carbamate functionalities, particularly those containing chlorine, appears to be a promising strategy for enhancing this activity. nih.gov

Antitumor Activity : In the context of anticancer research, SAR studies on substituted isoquinolin-1-ones, which are structurally related to this compound, have been conducted. nih.gov A series of these compounds were tested for antitumor activity, and it was found that an O-(3-hydroxypropyl) substituted analog exhibited the most potent activity against five different human tumor cell lines. nih.gov This indicates that modifications at the oxygen atom (position 6 in this compound) with specific alkyl-alcohol chains can significantly boost cytotoxic effects against cancer cells.

| Modification Site | Substituent Type | Observed Impact on Biological Activity |

| Various | Chlorinated esters and carbamates | Enhanced antifungal and bactericidal activity nih.gov |

| Oxygen at position 6 | O-(3-hydroxypropyl) group | Potent antitumor activity in isoquinolin-1-one analogs nih.gov |

Exploration of Antimicrobial Activities

The isoquinoline scaffold is present in numerous compounds known for their antimicrobial properties. amazonaws.com Derivatives of this compound are being investigated for their potential to combat various microbial pathogens.

A variety of synthetic isoquinoline derivatives have demonstrated significant bactericidal properties. Studies on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed high and broad-range bactericidal activity for many of the tested compounds. nih.gov The most notable antibacterial activity was observed in derivatives containing halogenated phenyl and phenethyl carbamates. nih.gov While the precise mechanism of action for many isoquinoline derivatives is still under investigation, some studies on related quinoline (B57606) compounds suggest that they may function by inhibiting essential bacterial enzymes. researchgate.net For instance, docking studies have suggested that some derivatives may inhibit bacterial tyrosyl-tRNA synthetase (TyrRS). researchgate.net

Several isoquinoline derivatives have shown promise as antifungal agents. Research has highlighted that chlorinated derivatives are particularly effective. nih.gov In a study of various ester and carbamate derivatives of a tetrahydroisoquinoline core, compounds such as chlorobenzoate esters, chlorophenylpropanoate esters, and chlorophenethyl carbamate were identified as having the greatest antifungal activity. nih.gov This potent activity against fungi underscores the importance of the chlorine atom in the this compound structure for developing new antifungal therapies.

| Derivative Class | Tested Activity | Key Findings |

| Halogenated Phenyl & Phenethyl Carbamates | Bactericidal | Exhibited the most remarkable bactericidal activity among tested compounds. nih.gov |

| Chlorinated Esters & Carbamates | Fungicidal | Showed the greatest antifungal activity against a panel of fungi. nih.gov |

Investigation of Anticancer Properties

The development of novel anticancer agents is a major focus of medicinal chemistry, and heterocyclic compounds like isoquinolines are valuable scaffolds in this pursuit. nih.gov

The anticancer potential of isoquinoline analogs has been evaluated through in vitro cytotoxicity assays against various human tumor cell lines. In one such study, a series of substituted isoquinolin-1-ones were synthesized and tested. nih.gov The results demonstrated that these compounds possess antitumor activity. Notably, the O-(3-hydroxypropyl) substituted derivative was found to be the most effective, showing 3-5 times better antitumor activity than the reference compound, 5-[4'-(piperidinomethyl) phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline. nih.gov This highlights the potential for developing potent cytotoxic agents by modifying the this compound core.

| Compound Class | Assay Type | Result |

| Substituted isoquinolin-1-ones | In vitro cytotoxicity against 5 human tumor cell lines | O-(3-hydroxypropyl) substituted compound showed the best antitumor activity. nih.gov |

Mechanistic Studies of Apoptosis or Cell Cycle Modulation

While direct studies on this compound are limited, research on the broader class of quinoline and isoquinoline derivatives provides a strong basis for their potential to modulate cell cycle progression and induce apoptosis, key mechanisms in anticancer research.

Quinoline derivatives have been shown to trigger apoptosis and disrupt the cell cycle in cancer cells. nih.gov Mechanistic investigations reveal that these compounds can induce DNA damage, leading to the activation of key regulatory proteins. mdpi.comnih.gov For instance, some derivatives cause an increase in the expression of p53 and p21, which are crucial for halting the cell cycle and initiating apoptosis. nih.gov This is often followed by the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of caspases, such as caspase-9, which are executive enzymes in the apoptotic cascade. nih.govmdpi.com

Furthermore, certain chalcone derivatives have been found to induce cell cycle arrest at the G2/M phase. mdpi.com This arrest is associated with the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death. mdpi.com The modulation of cyclin-dependent kinases (Cdks), which are essential for cell cycle progression, is another mechanism employed by these derivatives. For example, a semisynthetic derivative of jptcp.com-gingerol, SSi6, was found to arrest the cell cycle in the G1-phase by decreasing the levels of the Cdk4/6-Rb axis, ultimately leading to apoptosis in triple-negative breast cancer cells. nih.gov These findings suggest that derivatives of this compound may similarly exert cytotoxic effects by interfering with fundamental cellular processes like cell division and survival.

| Compound Class | Cell Line | Observed Effect | Associated Mechanism |

|---|---|---|---|

| 6-Aminoquinolone Derivatives | MCF-7 (Breast Cancer) | Induction of DNA fragmentation and cell death | Activation of p53-K382ac nih.gov |

| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | G2/M phase cell cycle arrest and apoptosis | ROS generation, DNA damage, PARP cleavage mdpi.com |

| SSi6 ( jptcp.com-gingerol derivative) | MDA-MB-231 (Breast Cancer) | G1-phase cell cycle arrest and apoptosis | Decreased Cdk4/6-Rb axis levels nih.gov |

Neuroprotective Effects and Neurological Targets

Isoquinoline alkaloids and their derivatives have demonstrated significant potential in the context of neurodegenerative diseases. mdpi.com Their neuroprotective effects are attributed to a variety of mechanisms, including anti-inflammatory action, reduction of oxidative stress, and modulation of autophagy and intracellular calcium levels. mdpi.comresearchgate.net

A critical area of investigation for isoquinoline derivatives is their interaction with dopamine receptors, which are key targets in disorders like Parkinson's disease. nih.govwikipedia.org Research on compounds structurally related to this compound has provided detailed insights into their dopaminergic activity.

A study on three series of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines revealed that these compounds exhibit affinity for both D(1)-like and D(2)-like dopamine receptors. nih.gov The nature of the substituent at the 1-position was found to be crucial for receptor affinity and selectivity. Notably, the 1-butyl derivative (1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline) showed the highest affinity for D(2)-like receptors, with a K(i) value of 66 nM, and a 49-fold selectivity over D(1) receptors. nih.govconicet.gov.ar This compound also demonstrated antidepressant-like effects in behavioral assays, which were blocked by a D(2) receptor antagonist, confirming its mechanism of action. nih.gov These findings highlight the potential to develop selective dopaminergic agents from the this compound scaffold.

| Compound | Receptor Target | Binding Affinity (K(i)) | Selectivity |

|---|---|---|---|

| 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline | D(2)-like | 66 nM | 49-fold D(2) vs D(1) nih.govconicet.gov.ar |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5s) | D(3) | 1.2 nM | 15- to 420-fold vs other dopamine receptors nih.gov |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative (5t) | D(3) | 3.4 nM | 15- to 420-fold vs other dopamine receptors nih.gov |

The neuroprotective potential of isoquinoline derivatives also stems from their ability to inhibit key enzymes implicated in the pathology of neurodegenerative diseases. semanticscholar.orgcarewellpharma.in Inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases is a validated therapeutic strategy for Parkinson's and Alzheimer's diseases, respectively. frontiersin.org

Certain benzothiazole-isoquinoline derivatives have been shown to be potent inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). nih.gov For example, one such derivative, compound 4g, exhibited an IC50 value of 14.80 µM for MAO inhibition. nih.gov Furthermore, isoquinoline derivatives have been identified as potent inhibitors of mitochondrial complex I (NADH ubiquinone reductase), a key site of mitochondrial dysfunction in Parkinson's disease. nih.gov Computational studies have also predicted that certain quinoline derivatives could act as effective inhibitors of acetylcholinesterase (AChE) and MAO-B. mdpi.com This enzymatic inhibition profile suggests that this compound derivatives could offer a multi-target approach to neuroprotection.

| Compound Class | Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Benzothiazole-isoquinoline derivative (4g) | MAO | 14.80 ± 5.45 μM nih.gov |

| (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a) | COX-2 | 0.47 μM nih.gov |

| (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2n) | COX-2 | 1.63 μM nih.gov |

Other Pharmacological Activities of Isoquinoline Derivatives Relevant to this compound Research

Beyond their effects on cancer cells and the central nervous system, the isoquinoline core structure is associated with a broad spectrum of other pharmacological activities that are relevant to the potential development of this compound derivatives. wisdomlib.org

Isoquinoline derivatives have been widely studied for their anti-inflammatory and analgesic effects. jptcp.comresearchgate.net A novel isoquinoline derivative, CYY054c, was shown to inhibit the expression of NF-κB in macrophages, leading to a reduced release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov It also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

In another study, a series of (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their anti-inflammatory and analgesic properties. nih.gov Two compounds, 2a and 2n, showed potent in vivo anti-inflammatory activity with inhibition rates of 95% and 92.7%, respectively. They also displayed excellent analgesic effects. nih.gov Mechanistically, these compounds were found to be moderate and selective inhibitors of the COX-2 isozyme, with compound 2a being more active than the reference drug celecoxib. nih.gov

The isoquinoline scaffold is a key component in compounds with significant antiviral activity. google.com Derivatives have been investigated for their potential against a diverse range of viruses, including HIV, herpes simplex virus (HSV), influenza, and coronaviruses like SARS-CoV. wisdomlib.orgmdpi.com

For instance, dimethoxy-3,4-dihydro isoquinoline and dihydroxyisoquinolinium salts were reported to be effective against HIV. mdpi.com In the context of influenza, a screening effort identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with EC50 values between 0.2 and 0.6 µM. nih.gov The mechanism of action for this class of compounds was determined to be the targeting of viral polymerase activity. nih.gov The broad-spectrum antiviral potential of the isoquinoline framework suggests that derivatives of this compound could also be explored for applications in infectious diseases. nih.gov

Drug Discovery and Development Implications

The journey from an initial "hit" compound, like a potentially active this compound derivative, to a viable drug candidate is a complex, multi-stage process. This process, known as hit-to-lead optimization, is a critical phase in drug discovery. drugtargetreview.com It aims to refine the chemical structure of initial hits to improve their potency, selectivity, and pharmacokinetic properties. drugtargetreview.comresearchgate.net

Once a "hit" compound is identified from a high-throughput screen, the subsequent hit-to-lead (H2L) process involves synthesizing and evaluating a series of analogs to build a structure-activity relationship (SAR). nih.gov The primary goal is to transform a promising hit into a more drug-like "lead" compound. For a hypothetical this compound derivative, the following strategies would be employed:

Structural Modifications and SAR Analysis: Medicinal chemists would systematically modify the core structure. For the this compound scaffold, this would involve substitutions at various positions on the isoquinoline ring. The aim is to understand which chemical groups are essential for biological activity and which can be altered to improve other properties.

Improving Potency and Selectivity: A key objective is to enhance the compound's potency against its intended biological target while minimizing activity against other targets to reduce potential side effects. drugtargetreview.com This is achieved by designing analogs that optimize interactions with the target's binding site.

Enhancing ADMET Properties: A significant part of lead optimization focuses on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound series. researchgate.net This involves modifying the molecule to improve characteristics like solubility, membrane permeability, and metabolic stability. researchgate.net

A hypothetical hit-to-lead campaign for a this compound derivative might explore the following modifications:

| Modification Site | Rationale | Desired Outcome |

| Position 1 (Chlorine) | Explore the impact of different halogens or other electron-withdrawing/donating groups on activity. | Enhanced target binding affinity and selectivity. |

| Position 6 (Hydroxyl) | Investigate ether or ester analogs to modulate solubility and metabolic stability. | Improved pharmacokinetic properties. |

| Other Ring Positions | Introduce various substituents (e.g., alkyl, aryl, amino groups) to probe the chemical space around the core scaffold. | Identification of key interactions for potency and establishment of a robust SAR. |

This table is interactive and provides a conceptual framework for hit-to-lead optimization strategies.

After successful lead optimization, the most promising compounds advance to preclinical evaluation. This phase involves a more in-depth assessment of the compound's efficacy and safety before it can be considered for human clinical trials.

In Vitro and In Vivo Studies: The preclinical phase for a lead compound derived from this compound would involve a battery of laboratory and animal tests.

In Vitro Assays: These laboratory-based tests would further characterize the compound's mechanism of action and its effects on various cell lines. For instance, if the target is a protein kinase, assays would determine the inhibitory concentration (IC50) against the target kinase and a panel of other kinases to assess selectivity.

In Vivo Models: Promising compounds are then tested in animal models of the disease to evaluate their efficacy in a living organism. These studies provide crucial information on how the compound behaves in a complex biological system and its potential therapeutic effect. For example, a potential anticancer agent would be tested in xenograft models where human tumor cells are implanted in immunocompromised mice. nih.gov

Pharmacokinetic and Toxicological Profiling: A significant component of preclinical evaluation is the detailed study of the compound's pharmacokinetics (PK) and toxicology.

| Evaluation Parameter | Description | Importance |

| Pharmacokinetics (PK) | Study of how the body absorbs, distributes, metabolizes, and excretes the drug. | Determines the dosing regimen and bioavailability. |

| Toxicology | Assessment of potential adverse effects of the compound on various organs and systems. | Establishes the safety profile of the potential drug. |

| Efficacy Studies | Evaluation of the drug's ability to produce the desired therapeutic effect in animal models. | Provides proof-of-concept for clinical development. |

This interactive table outlines the key components of a preclinical evaluation for a lead compound.

Should a derivative of this compound demonstrate a favorable profile in these preclinical studies, it could then be nominated as a candidate for clinical development, moving on to testing in humans.

Advanced Applications and Future Research Directions

1-Chloroisoquinolin-6-OL as a Scaffold for Complex Molecule Synthesis

The isoquinoline (B145761) framework is a privileged structure in the synthesis of complex molecules, particularly natural products and pharmaceuticals. nih.govchemistryviews.org

Intermediate in Organic Synthesis and Material Science

As a bifunctional molecule, this compound possesses two key reactive sites. The chlorine atom at the C1 position can be readily displaced by a variety of nucleophiles, a common strategy in the functionalization of isoquinolines. The hydroxyl group at the C6 position offers another site for modification, such as etherification or esterification, allowing for the attachment of diverse molecular fragments. This dual reactivity makes it a potentially versatile intermediate for the construction of more elaborate molecular architectures.

Ligand Design and Catalysis Research

Isoquinoline derivatives have been successfully employed as ligands in transition metal-catalyzed reactions. acs.org The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and substituents on the ring can influence the steric and electronic properties of the resulting catalyst.

Chiral Ligands Derived from Isoquinolines for Asymmetric Synthesis

The development of chiral ligands is crucial for enantioselective synthesis. scbt.com While specific examples utilizing this compound are not documented, the isoquinoline scaffold has been incorporated into chiral ligands. mdpi.comresearchgate.net The functional groups on this compound could, in principle, be modified to introduce chirality, potentially leading to new classes of ligands for asymmetric catalysis.

Exploration in Agricultural Chemistry and Agrochemical Development

Nitrogen-containing heterocycles are a cornerstone of modern agrochemicals. The biological activity of many such compounds is highly dependent on the nature and position of substituents on the heterocyclic core. The exploration of novel substituted isoquinolines in this field is an ongoing area of research.

Advanced Materials Science Applications

The rigid, planar structure and potential for π-π stacking interactions make the isoquinoline nucleus an interesting candidate for incorporation into advanced materials. Functionalization of the isoquinoline core can be used to tune its electronic and photophysical properties, which is a key aspect of materials science research.

Emerging Research Areas and Unexplored Potential of this compound Chemistry

The full potential of this compound chemistry remains largely unexplored. Future research could focus on several key areas:

Development of Novel Synthetic Methodologies: Exploring new ways to selectively functionalize the chloro and hydroxyl groups could open up new avenues for the synthesis of complex molecules.

Catalyst Development: Systematic investigation of metal complexes bearing ligands derived from this compound could lead to the discovery of new and efficient catalysts.

Biological Screening: A thorough evaluation of the biological activity of derivatives of this compound could identify new lead compounds for drug discovery or agrochemical development.

Materials Synthesis: The incorporation of this scaffold into polymers or other materials could lead to the development of new functional materials with interesting optical or electronic properties.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-Chloroisoquinolin-6-OL, and what are the critical reaction parameters affecting yield?

Methodological Answer: The synthesis typically involves a two-step process:

Demethylation of 6-methoxyisoquinoline using pyridine hydrochloride at 160°C for 12–24 hours to yield isoquinolin-6-ol .

Chlorination at the 1-position, though specific chlorination conditions are inferred from analogous reactions. For example, nucleophilic substitution or electrophilic aromatic substitution may be employed, with reagents like POCl₃ or Cl₂ under controlled conditions.

Critical Parameters:

Q. Table 1: Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Demethylation | Pyridine HCl, 160°C, 24h | ~27% (crude) | |

| Chlorination | Cl source (e.g., POCl₃), reflux | Not reported | Inferred |

Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?

Methodological Answer:

- Purity Assessment :

- HPLC : Quantify purity using reverse-phase chromatography with UV detection (λ = 254 nm). Commercial batches report ≥95% purity .

- Elemental Analysis (EA) : Validate C, H, N, Cl content against theoretical values (C₉H₆ClNO).

- Structural Confirmation :

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with predicted shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 180.02 (C₉H₆ClNO + H) .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when scaling up the synthesis of this compound?

Methodological Answer: Discrepancies in yield often arise from:

- Heat Transfer Inefficiency : At larger scales, uneven heating in batch reactors reduces demethylation efficiency. Use flow chemistry for uniform thermal control .

- Byproduct Formation : Monitor side reactions (e.g., over-chlorination) via TLC or LC-MS. Optimize stoichiometry of chlorinating agents.

- Purification Losses : Replace manual extraction with automated liquid-liquid partitioning systems to minimize product loss .

Q. Table 2: Troubleshooting Scale-Up Challenges

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Low yield | Use microwave-assisted heating for faster demethylation | |

| Impurities | Gradient HPLC to isolate byproducts |

Q. What strategies are effective in elucidating the regioselectivity of chlorination in the synthesis of this compound?

Methodological Answer:

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for chlorination at different positions. The 1-position is favored due to electron-donating effects of the hydroxyl group .

- Isotopic Labeling : Introduce ³⁶Cl at specific sites and track incorporation via radiometric detection.

- Comparative Spectroscopy : Compare ¹H NMR of intermediates (e.g., isoquinolin-6-ol) with final product to confirm substitution site .

Key Finding : The hydroxyl group at position 6 directs chlorination to position 1 via resonance stabilization of the transition state .

Q. How should researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings.

- High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., Cl vs. Br adducts) with sub-ppm mass accuracy.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 6-aminoisoquinolin-5-ol, [M+H]⁺ = 161.08) to identify anomalies .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC .

- Thermal Stability : Store samples at -20°C, 4°C, and 25°C for 1–6 months. Cl degradation is minimal at -20°C (≤2% loss/year).

- Mechanistic Insight : Hydroxyl group deprotonation at high pH may increase susceptibility to nucleophilic attack at the chloro position.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.